molecular formula C19H22N2O4S B4282977 4-{[3-(aminocarbonyl)-4-(4-butylphenyl)-2-thienyl]amino}-4-oxobutanoic acid

4-{[3-(aminocarbonyl)-4-(4-butylphenyl)-2-thienyl]amino}-4-oxobutanoic acid

カタログ番号 B4282977
分子量: 374.5 g/mol
InChIキー: UQBBJPUKYOCAJA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-{[3-(aminocarbonyl)-4-(4-butylphenyl)-2-thienyl]amino}-4-oxobutanoic acid, also known as TAK-659, is a small molecule inhibitor that selectively targets spleen tyrosine kinase (SYK). SYK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor signaling, which is essential for the survival and proliferation of B cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.

作用機序

4-{[3-(aminocarbonyl)-4-(4-butylphenyl)-2-thienyl]amino}-4-oxobutanoic acid selectively inhibits SYK, which is a key component of B-cell receptor signaling. By inhibiting this pathway, 4-{[3-(aminocarbonyl)-4-(4-butylphenyl)-2-thienyl]amino}-4-oxobutanoic acid blocks the survival and proliferation of B cells, leading to the death of malignant B cells. 4-{[3-(aminocarbonyl)-4-(4-butylphenyl)-2-thienyl]amino}-4-oxobutanoic acid has also been shown to have immunomodulatory effects, such as enhancing the activity of natural killer cells and promoting the differentiation of T cells into effector cells.
Biochemical and physiological effects:
4-{[3-(aminocarbonyl)-4-(4-butylphenyl)-2-thienyl]amino}-4-oxobutanoic acid has been shown to have a favorable pharmacokinetic profile in preclinical studies, with good oral bioavailability and a long half-life. 4-{[3-(aminocarbonyl)-4-(4-butylphenyl)-2-thienyl]amino}-4-oxobutanoic acid has also been shown to be well-tolerated in preclinical toxicity studies, with no significant adverse effects observed at therapeutic doses. In clinical trials, 4-{[3-(aminocarbonyl)-4-(4-butylphenyl)-2-thienyl]amino}-4-oxobutanoic acid has demonstrated promising anti-tumor activity and has been well-tolerated by patients.

実験室実験の利点と制限

One of the main advantages of 4-{[3-(aminocarbonyl)-4-(4-butylphenyl)-2-thienyl]amino}-4-oxobutanoic acid is its selectivity for SYK, which reduces the risk of off-target effects and toxicity. 4-{[3-(aminocarbonyl)-4-(4-butylphenyl)-2-thienyl]amino}-4-oxobutanoic acid has also been shown to be effective in preclinical models of B-cell malignancies that are resistant to other targeted therapies, such as ibrutinib. However, one limitation of 4-{[3-(aminocarbonyl)-4-(4-butylphenyl)-2-thienyl]amino}-4-oxobutanoic acid is that it may not be effective in all patients, as some tumors may have alternative survival pathways that are not dependent on B-cell receptor signaling.

将来の方向性

There are several future directions for the development of 4-{[3-(aminocarbonyl)-4-(4-butylphenyl)-2-thienyl]amino}-4-oxobutanoic acid and other SYK inhibitors. One area of focus is the identification of biomarkers that can predict response to SYK inhibition, which would allow for more personalized treatment approaches. Another area of interest is the combination of SYK inhibitors with other therapies, such as immune checkpoint inhibitors, to enhance anti-tumor activity. Additionally, the development of next-generation SYK inhibitors with improved selectivity and potency is an active area of research.

科学的研究の応用

4-{[3-(aminocarbonyl)-4-(4-butylphenyl)-2-thienyl]amino}-4-oxobutanoic acid has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), diffuse large B-cell lymphoma (DLBCL), and multiple myeloma (MM). In these studies, 4-{[3-(aminocarbonyl)-4-(4-butylphenyl)-2-thienyl]amino}-4-oxobutanoic acid has demonstrated potent anti-tumor activity, both as a single agent and in combination with other therapies. 4-{[3-(aminocarbonyl)-4-(4-butylphenyl)-2-thienyl]amino}-4-oxobutanoic acid has also been shown to overcome resistance to other targeted therapies, such as ibrutinib, in preclinical models of CLL.

特性

IUPAC Name

4-[[4-(4-butylphenyl)-3-carbamoylthiophen-2-yl]amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-2-3-4-12-5-7-13(8-6-12)14-11-26-19(17(14)18(20)25)21-15(22)9-10-16(23)24/h5-8,11H,2-4,9-10H2,1H3,(H2,20,25)(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQBBJPUKYOCAJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C2=CSC(=C2C(=O)N)NC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[3-(aminocarbonyl)-4-(4-butylphenyl)-2-thienyl]amino}-4-oxobutanoic acid
Reactant of Route 2
Reactant of Route 2
4-{[3-(aminocarbonyl)-4-(4-butylphenyl)-2-thienyl]amino}-4-oxobutanoic acid
Reactant of Route 3
Reactant of Route 3
4-{[3-(aminocarbonyl)-4-(4-butylphenyl)-2-thienyl]amino}-4-oxobutanoic acid
Reactant of Route 4
4-{[3-(aminocarbonyl)-4-(4-butylphenyl)-2-thienyl]amino}-4-oxobutanoic acid
Reactant of Route 5
4-{[3-(aminocarbonyl)-4-(4-butylphenyl)-2-thienyl]amino}-4-oxobutanoic acid
Reactant of Route 6
4-{[3-(aminocarbonyl)-4-(4-butylphenyl)-2-thienyl]amino}-4-oxobutanoic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。